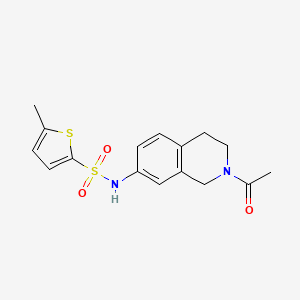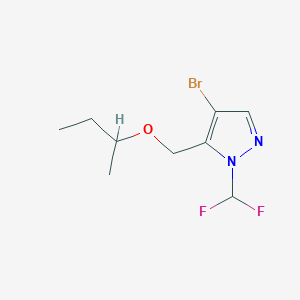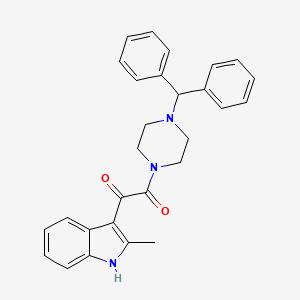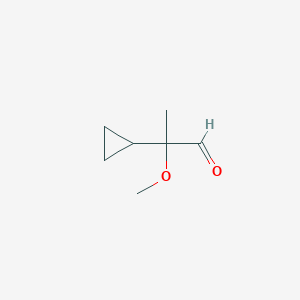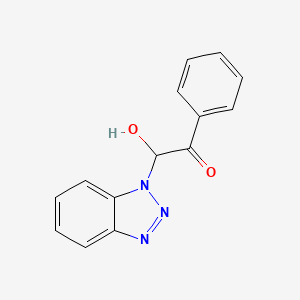
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone, commonly known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a UV-absorbing compound that is used as a photostabilizer in various industries, including plastics, coatings, and personal care products. In addition, BPE has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of BPE in cancer cells is not fully understood. However, studies have suggested that BPE may inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division. In addition, BPE has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BPE has been found to have several biochemical and physiological effects. For example, BPE has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In addition, BPE has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPE in lab experiments is its UV-absorbing properties, which make it an effective photostabilizer in various industries. In addition, BPE has been found to have anticancer activity, which makes it a promising compound for cancer research. However, one of the limitations of using BPE in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on BPE. One area of research is the development of novel BPE derivatives with enhanced anticancer activity and reduced toxicity. In addition, further studies are needed to understand the mechanism of action of BPE in cancer cells and to identify potential targets for cancer therapy. Finally, research is needed to explore the potential applications of BPE in other fields, such as materials science and environmental science.
Méthodes De Synthèse
BPE can be synthesized through a variety of methods, including the reaction of benzotriazole with phenylglyoxylic acid or the reaction of benzotriazole with benzoyl chloride. The most common method of synthesis involves the reaction of benzotriazole with benzoyl chloride in the presence of a base catalyst, such as triethylamine, to yield BPE.
Applications De Recherche Scientifique
BPE has been extensively studied for its potential applications in the field of medicine. Research has shown that BPE exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPE has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYOKVTOYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

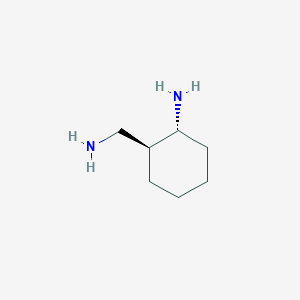

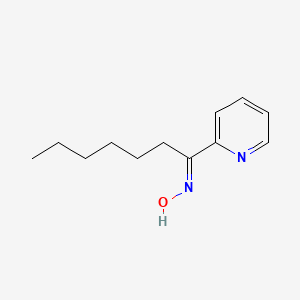
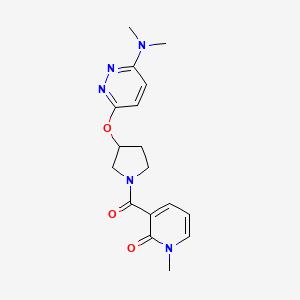
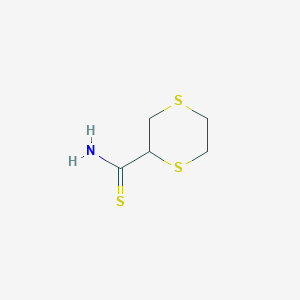
![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)
![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)

